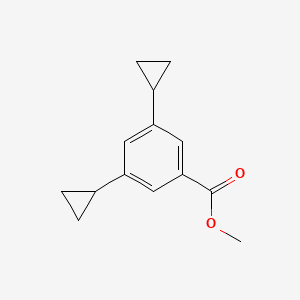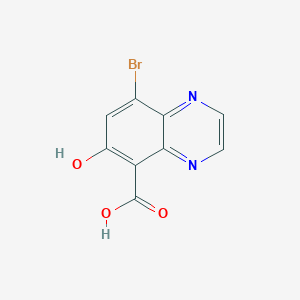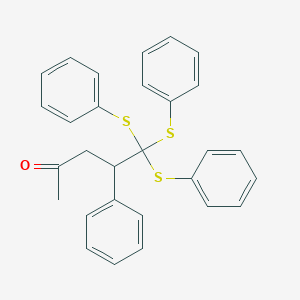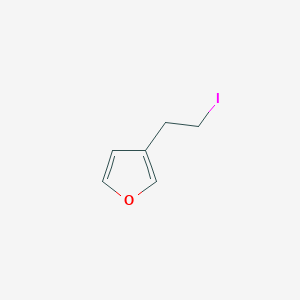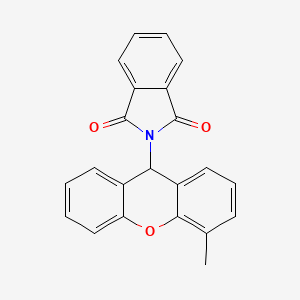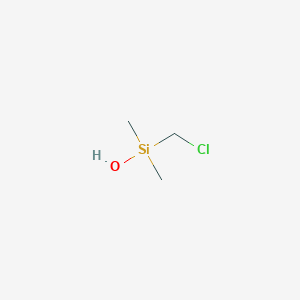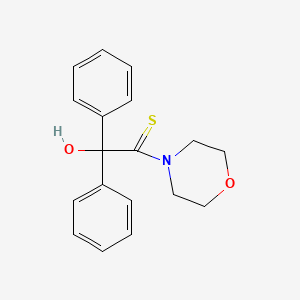
2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione is an organic compound with a unique structure that includes a morpholine ring, a hydroxyl group, and a thione group attached to a diphenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione typically involves the reaction of morpholine with a suitable precursor, such as a diphenylethane derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione involves its interaction with specific molecular targets and pathways. The hydroxyl and thione groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-(morpholin-4-yl)ethan-1-one
- 4-Hydroxy-2-quinolones
- Poly(azomethine-urethane)s
Uniqueness
2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
59408-58-1 |
|---|---|
Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-hydroxy-1-morpholin-4-yl-2,2-diphenylethanethione |
InChI |
InChI=1S/C18H19NO2S/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17(22)19-11-13-21-14-12-19/h1-10,20H,11-14H2 |
InChI Key |
LNVZAAVCYIEMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


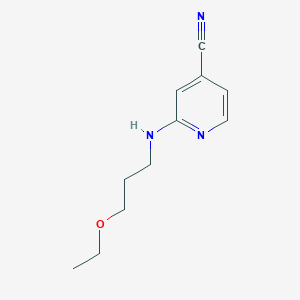
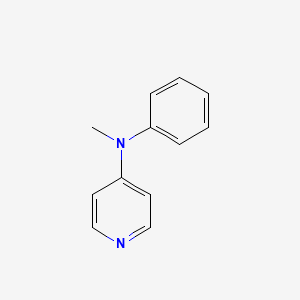
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
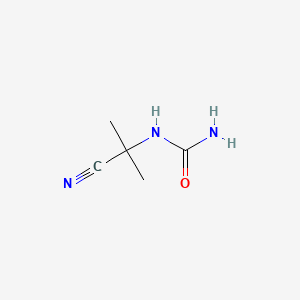
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
